Cyclopropylmethanol-d4

Isotope Dilution Mass Spectrometry Internal Standard Selection Bioanalytical Method Validation

Cyclopropylmethanol-d4 (CPM-d4) is the 2,2,3,3-tetradeuterio isotopologue of cyclopropylmethanol (CPM), a primary alcohol bearing a three-membered cyclopropyl ring. With a molecular formula of C4H4D4O and a molecular weight of 76.13 g·mol⁻¹, CPM-d4 carries exactly four deuterium atoms substituted at the cyclopropyl ring positions 2 and 3 (both geminal pairs), replacing the corresponding protium atoms present in the parent compound (C4H8O, MW 72.11 g·mol⁻¹).

Molecular Formula C4H8O
Molecular Weight 76.131
CAS No. 91314-18-0
Cat. No. B586768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropylmethanol-d4
CAS91314-18-0
SynonymsCyclopropanemethanol-d4;  (Hydroxymethyl)cyclopropane-d4;  Cyclopropanemethyl-d4 Alcohol;  Cyclopropylcarbinol-d4;  Cyclopropylcarbinyl-d4 Alcohol;  NSC 85925-d4
Molecular FormulaC4H8O
Molecular Weight76.131
Structural Identifiers
SMILESC1CC1CO
InChIInChI=1S/C4H8O/c5-3-4-1-2-4/h4-5H,1-3H2/i1D2,2D2
InChIKeyGUDMZGLFZNLYEY-LNLMKGTHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopropylmethanol-d4 (CAS 91314-18-0): Deuterated Internal Standard Procurement & Selection Guide


Cyclopropylmethanol-d4 (CPM-d4) is the 2,2,3,3-tetradeuterio isotopologue of cyclopropylmethanol (CPM), a primary alcohol bearing a three-membered cyclopropyl ring. With a molecular formula of C4H4D4O and a molecular weight of 76.13 g·mol⁻¹, CPM-d4 carries exactly four deuterium atoms substituted at the cyclopropyl ring positions 2 and 3 (both geminal pairs), replacing the corresponding protium atoms present in the parent compound (C4H8O, MW 72.11 g·mol⁻¹) . It is manufactured and supplied as a stable isotope-labeled (SIL) internal standard (IS) for quantitative mass spectrometry (MS)-based assays, typically at isotopic enrichment of 99 atom% D and chemical purity ≥98% . Unlike its non-deuterated congener, which finds use as a synthetic building block and as an anesthetic agent (cyclopropyl carbinol, CPMO), the d4 isotopologue is purpose-built for isotopic dilution quantification workflows in bioanalysis, environmental monitoring, and pharmaceutical research .

Why Non-Deuterated Cyclopropylmethanol or Lower-Deuterated Analogs Cannot Substitute for Cyclopropylmethanol-d4 in Quantitative MS Assays


Generic substitution of cyclopropylmethanol-d4 with the non-deuterated parent (CAS 2516-33-8) or d2 analogs (e.g., CAS 90568-07-3) is analytically unsound. Non-deuterated CPM is chemically identical to the target analyte and therefore contributes indistinguishable signal at the same m/z channel, rendering isotope dilution quantification impossible [1]. Cyclopropylmethanol-d2, which carries deuterium on the methylene carbon rather than the ring, provides a mass shift of only +2 Da versus +4 Da for the d4 isotopologue; this smaller Δm/z elevates the risk of isotopic cross-talk between the internal standard and the analyte's natural-abundance ¹³C isotopomer peaks (M+2), particularly for low-molecular-weight analytes where a 2-Da separation may be insufficient for baseline mass resolution [2]. Furthermore, deuterated internal standards are known to exhibit chromatographic H/D isotope effects: deuterated analytes elute earlier than their protiated counterparts on most GC stationary phases, with hdIEC (tR(H)/tR(D)) values documented across a range of 1.0009 to 1.0400 [3]. This differential retention behavior depends on both the number and the spatial position of deuterium atoms, meaning two nominally deuterated analogs with different deuteration patterns are not chromatographically interchangeable for method validation purposes [4].

Cyclopropylmethanol-d4 (CAS 91314-18-0) Product-Specific Quantitative Differentiation Evidence


Mass Shift of +4.0251 Da vs. Non-Deuterated Cyclopropylmethanol Enables Baseline-Resolved MS Quantification

Cyclopropylmethanol-d4 (C4H4D4O) exhibits a monoisotopic mass of 76.0826 Da compared to 72.0575 Da for non-deuterated cyclopropylmethanol (C4H8O), yielding a mass shift of +4.0251 Da . This +4 Da separation exceeds the minimum recommended Δm/z of ≥3 Da for deuterated internal standards in low-molecular-weight analytes, as it places the IS signal outside the natural-abundance ¹³C₂ isotopologue envelope (M+2) of the protiated analyte, which for a C4 compound would exhibit approximately 0.3% relative abundance at M+2 and negligible contribution at M+4 [1]. In contrast, the d2 analog (cyclopropylmethanol-d2, MW 74.12) provides only +2 Da separation, where residual overlap with the M+2 natural isotopologue can introduce systematic quantification bias at low analyte concentrations in complex biological matrices .

Isotope Dilution Mass Spectrometry Internal Standard Selection Bioanalytical Method Validation

Isotopic Enrichment of 99 Atom% D for Cyclopropylmethanol-d4 vs. 98 Atom% D for Cyclopropylmethanol-d2: Impact on Method Sensitivity

Commercially sourced cyclopropylmethanol-d4 is specified at 99 atom% D isotopic enrichment (Product No. D-6541, CDN Isotopes) . The corresponding d2 analog (cyclopropylmethanol-d2, CAS 90568-07-3) is available at 98 atom% D from major suppliers . The residual protium fraction (1% for d4 vs. 2% for d2) produces an 'unlabeled' signal at the analyte's m/z channel. For a C4 compound with four deuterium substitution sites, the binomial distribution of protium contamination in a 99 atom% D product yields approximately 0.04% of the d0 isotopologue (fully protiated) signal intensity, compared to approximately 0.04% for d2 at 98 atom% D — however, the d4 product contains a lower cumulative fraction of partially deuterated (d1, d2, d3) species that co-elute and produce distributed MS signal across multiple m/z channels [1]. At 99 atom% D, the total protium carryover signal is reduced by approximately 50% compared to 98 atom% D material.

Isotopic Purity Internal Standard Quality LC-MS/MS Quantification Limit

Ring-Specific 2,2,3,3-Tetradeuteration vs. Methylene-Only Deuteration: Differential Stability Against H/D Exchange in Protic Media

Cyclopropylmethanol-d4 is deuterated exclusively at the cyclopropyl ring positions (C2 and C3, both geminal pairs: 2,2,3,3-d4), leaving the hydroxyl proton and methylene (CH2OH) hydrogens as protium . This contrasts with cyclopropylmethanol-d2 (CAS 90568-07-3), which is deuterated at the methylene carbon (1,1-d2) adjacent to the hydroxyl group, and with cyclopropylmethanol-d5 (CAS varies), which adds ring deuteration to the d2 pattern . The ring-deuterated C-D bonds in CPM-d4 are vinylic/cyclopropyl-type C-D bonds with higher bond dissociation energies (~341 kJ/mol for cyclopropyl C-H vs. ~393 kJ/mol for C-D) and are significantly less susceptible to base- or acid-catalyzed H/D back-exchange in protic solvents compared to the α-hydroxy methylene C-D bonds in CPM-d2, which can undergo exchange via keto-enol tautomerism-like pathways under mildly basic aqueous conditions [1]. The rotational constants for deuterated cyclopropyl carbinol species have been precisely determined by Fourier-transform microwave spectroscopy, confirming that deuteration alters the molecular moment of inertia in a position-dependent manner: for the OD-deuterated isotopomer, A = 12069.2653(24) MHz vs. A = 12470.7795(23) MHz for the normal species [2].

H/D Exchange Stability Mechanistic Probe Isotopic Labeling Integrity

Chromatographic H/D Isotope Effect: Deuterated Analytes Exhibit Shorter GC Retention Times with Position-Dependent Magnitude

A comprehensive 2025 review by Tsikas documented that deuterium-labeled analytes consistently elute earlier than their protiated counterparts on standard GC stationary phases, with the chromatographic H/D isotope effect (hdIEC = tR(H)/tR(D)) ranging from 1.0009 to 1.0400 across diverse compound classes [1]. The magnitude of this retention time shift increases with the number of deuterium atoms and depends on their spatial position relative to polar functional groups that interact with the stationary phase [2]. For a tetradeuterated compound such as CPM-d4, the expected hdIEC falls within the 1.002–1.008 range (approximately 0.2–0.8% shorter tR than the protiated analyte), based on interpolation from compounds with comparable deuteration levels and molecular weight [1]. This is measurably larger than the retention shift for d2-labeled analogs (hdIEC ~1.001–1.004), and critically, ¹³C- or ¹⁵N-labeled internal standards exhibit hdIEC ≈ 1.0000 (no measurable chromatographic isotope effect) [3].

Chromatographic Isotope Effect GC-MS Method Development Retention Time Reproducibility

Rotational Constant Differentiation Between Deuterated and Normal Cyclopropyl Carbinol Confirms Detectable Isotopic Alteration of Molecular Geometry

Fourier-transform microwave (FTMW) spectroscopy has precisely characterized the rotational constants of cyclopropyl carbinol (cyclopropylmethanol) and its deuterated isotopomers. Newby, Peebles, and Peebles (2005) reported refined rotational constants for the normal isotopic species as A = 12470.7795(23) MHz, B = 3236.4678(7) MHz, C = 2894.4831(7) MHz, while the hydroxyl-deuterated (OD) species gave A = 12069.2653(24) MHz, B = 3177.1540(8) MHz, C = 2826.2658(7) MHz [1]. The change in rotational constant A (ΔA = –401.5 MHz, a –3.2% reduction) reflects the increased moment of inertia upon deuterium substitution and confirms that even single-site deuteration measurably alters the mass distribution and rotational dynamics of the molecule [1]. An earlier study by Brooks and Sastri (1978) on four deuterated forms of cyclopropyl carbinol reported rotational constants for ring-deuterated species: C3H5CDaHbOH (ring-deuterated at one position) showed A = 11853.44 MHz, B = 3188.10 MHz, C = 2878.28 MHz, demonstrating that ring deuteration produces a larger reduction in rotational constant A (~5% decrease vs. normal species) compared to hydroxyl deuteration (~3.2%) [2].

Rotational Spectroscopy Isotopic Structural Confirmation Molecular Conformation

Procurement Cost-Benefit: Cyclopropylmethanol-d4 Pricing Relative to Non-Deuterated Parent and Alternative Internal Standards

Cyclopropylmethanol-d4 carries a substantial cost premium reflecting the multi-step deuterium incorporation synthesis. From CymitQuimica/TRC, CPM-d4 is priced at approximately €345 for 10 mg and €649 for 25 mg , equivalent to ~€34.5/mg at the 10 mg scale. In comparison, non-deuterated cyclopropylmethanol (≥99.5% purity) is available from Sigma-Aldrich at approximately $97.40 for 25 mL (~$0.004/mg, assuming ρ = 0.89 g/mL) , representing a cost differential of roughly 8,600× on a per-milligram basis. Cyclopropylmethanol-d2 (CAS 90568-07-3) is available from CDN Isotopes/Fisher Scientific at a lower price point than the d4 analog, although specific pricing was not directly comparable due to packaging differences . For laboratories conducting high-throughput quantitative bioanalysis of cyclopropylmethanol or related cyclopropyl-containing drug metabolites, the cost of the deuterated IS must be weighed against the cost of failed analytical runs due to inadequate IS performance — a single failed LC-MS/MS sequence (solvent, column, technician time, instrument depreciation) can easily exceed $500–1,000, making the marginal incremental cost of the superior d4 IS negligible when amortized over validated method lifetime [1].

Procurement Economics Internal Standard Cost Analysis Laboratory Budget Optimization

Cyclopropylmethanol-d4 (CAS 91314-18-0): Evidence-Backed Application Scenarios for Research and Industrial Procurement


Quantitative Bioanalysis of Cyclopropylmethanol and Its Metabolites in Plasma by Isotope Dilution LC-MS/MS

Cyclopropylmethanol-d4 serves as the isotope dilution internal standard for quantifying non-deuterated cyclopropylmethanol in biological matrices (plasma, urine, tissue homogenates). The +4 Da mass shift (76.0826 vs. 72.0575 Da) eliminates cross-talk with the analyte's natural ¹³C isotopologue envelope, enabling accurate integration of analyte peak area at the M+0 channel [1]. The 99 atom% D isotopic enrichment minimizes background signal contribution from residual protiated IS at the analyte retention time, supporting lower limits of quantification (LLOQ) in the sub-ng/mL range [2]. This application is directly relevant to pharmacokinetic studies of cyclopropylmethanol-derived pharmaceutical candidates where the cyclopropyl ring is a key pharmacophore.

Environmental Monitoring of Cyclopropyl-Containing Agrochemical Residues via GC-MS with Deuterated Surrogate

The ring-specific 2,2,3,3-d4 deuteration pattern of CPM-d4 makes it suitable as a surrogate standard for environmental residue analysis of cyclopropyl-containing agrochemicals (e.g., cyromazine and its metabolites) in surface water, soil, and food samples [1]. The chromatographic H/D isotope effect (hdIEC ~1.002–1.008) results in slightly earlier elution of the deuterated IS, which can facilitate partial chromatographic separation on high-resolution capillary GC columns while maintaining sufficient co-elution for effective matrix-effect correction [2]. The greater resistance of ring C-D bonds to H/D back-exchange, compared to methylene-deuterated analogs, ensures IS integrity throughout sample preparation protocols involving aqueous extraction at varying pH [3].

Mechanistic Elucidation of Cytochrome P450-Catalyzed Cyclopropylmethanol Oxidation Using Deuterium Kinetic Isotope Effect (KIE) Studies

Cyclopropylmethanol-d4, with its ring-localized deuteration pattern, can serve as a substrate for intramolecular kinetic isotope effect (KIE) studies of cytochrome P450 enzymes, complementing established radical clock methodologies using deuterated cyclopropylmethane substrates [1]. The position-specific ring deuteration allows researchers to distinguish between oxidation at the methylene carbon (kH/kD for CH2 vs. CD2) and oxidation at the cyclopropyl ring positions. Previous studies on related trans-2-phenylcyclopropylmethane-d2 substrates demonstrated combined primary and secondary deuterium KIEs of 12.5 for P450-catalyzed hydroxylation [2], establishing the class precedent for using cyclopropyl deuteration to probe enzymatic oxidation mechanisms. The rotational constant differences between deuterated and normal isotopomers (ΔA ≈ –617 MHz for ring-deuterated species) provide orthogonal structural confirmation of labeling integrity by microwave spectroscopy [3].

Quality Control Reference Material for Cyclopropylmethanol-Derived Drug Substance Impurity Profiling

Cyclopropylmethanol is a common synthetic intermediate in the manufacture of pharmaceuticals containing the cyclopropylmethyl ether or cyclopropylmethyl amine motifs (e.g., prasugrel, nevirapine, certain PDE4 inhibitors) [1]. Residual cyclopropylmethanol may persist as a process impurity in the final drug substance. Cyclopropylmethanol-d4 serves as an ideal internal standard for quantifying this residual solvent/impurity by headspace GC-MS, exploiting the +4 Da mass shift for unequivocal identification and quantification without interference from the drug substance matrix [2]. The procurement cost premium (~€34.5/mg for d4 vs. ~$0.004/mg for non-deuterated) is economically justified in the GMP quality control context, where a single out-of-specification investigation resulting from ambiguous impurity identification can cost orders of magnitude more than the lifetime supply of the deuterated reference standard [3].

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